molecular formula C9H7BrN4O2S B11766668 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole

Cat. No.: B11766668
M. Wt: 315.15 g/mol
InChI Key: HWSBLKATPNBISL-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and a thiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(4-Bromo-3-aminophenyl)-2-hydrazinylthiazole, while substitution of the bromine atom can produce various derivatives with different functional groups.

Scientific Research Applications

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrophenyl thiocyanate
  • 4-Bromo-3-nitrophenyl)(4-methoxyphenyl)methanone
  • 5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin

Uniqueness

4-(4-Bromo-3-nitrophenyl)-2-hydrazinylthiazole is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7BrN4O2S

Molecular Weight

315.15 g/mol

IUPAC Name

[4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7BrN4O2S/c10-6-2-1-5(3-8(6)14(15)16)7-4-17-9(12-7)13-11/h1-4H,11H2,(H,12,13)

InChI Key

HWSBLKATPNBISL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NN)[N+](=O)[O-])Br

Origin of Product

United States

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